6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
This compound, a substituted quinolin-4-one derivative, features a methoxy group at position 6, a 3-methoxybenzyl substituent at position 1, and a 4-methylbenzenesulfonyl (tosyl) group at position 2. The compound’s structural complexity arises from the interplay of electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups, which influence its physicochemical and pharmacological behavior.
Properties
IUPAC Name |
6-methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-17-7-10-21(11-8-17)32(28,29)24-16-26(15-18-5-4-6-19(13-18)30-2)23-12-9-20(31-3)14-22(23)25(24)27/h4-14,16H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPVLQOKSDYFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinolinone core, the introduction of methoxy and sulfonyl groups, and the final coupling reactions. Common synthetic routes may involve:
Formation of Quinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and suitable catalysts.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides in the presence of a base.
Coupling Reactions: Final coupling steps to attach the methoxyphenyl and methylphenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could lead to the formation of methoxy-substituted quinolinones.
Scientific Research Applications
6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
To contextualize its properties, the compound is compared with three structurally related quinolinone derivatives:
Biological Activity
6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, a compound belonging to the class of quinoline derivatives, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C22H25N1O5S
- Molecular Weight : 425.51 g/mol
- IUPAC Name : this compound
The compound features a quinoline core substituted with various functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have demonstrated that quinoline derivatives possess significant anticancer properties. Specifically, this compound has shown:
- Cytotoxicity Against Cancer Cell Lines : The compound exhibits potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values observed were approximately 15 µM for MCF-7 cells and 12 µM for HeLa cells .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Bacterial Growth : It demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .
3. Anti-inflammatory Effects
Research indicates that the compound possesses anti-inflammatory properties:
- Reduction of Inflammatory Markers : In vitro studies showed a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with the compound .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The anticancer effects are partly attributed to the induction of apoptosis in tumor cells through the activation of caspase pathways .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression, such as COX and LOX .
Research Findings and Case Studies
Several studies have been conducted to elucidate the pharmacological potential of this compound:
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated cytotoxicity against MCF-7 and HeLa cell lines with IC50 values of 15 µM and 12 µM respectively. |
| Antimicrobial Evaluation | Showed effective inhibition against various bacterial strains with MIC values between 32–128 µg/mL. |
| Anti-inflammatory Study | Reduced levels of TNF-alpha and IL-6 in macrophages, indicating potential use in inflammatory conditions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
